![molecular formula C15H19ClF3N3O2 B1425122 [(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine CAS No. 1053658-11-9](/img/structure/B1425122.png)

[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine

説明

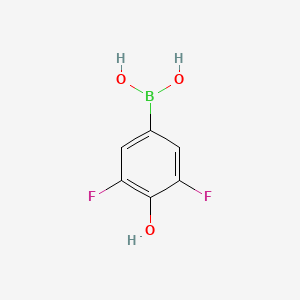

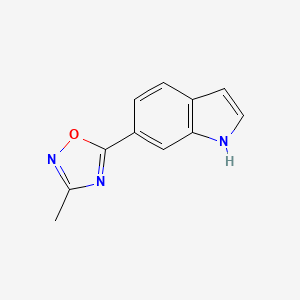

The compound “(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethylamine” has a molecular formula of C15H19ClF3N3O2 and a molecular weight of 365.78 . It contains a total of 43 bonds, including 23 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 guanidine derivative .

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The compound contains a total of 43 bonds, including 23 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 guanidine derivative .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用

Asymmetric Synthesis and Catalysis

- N-tert-Butanesulfinyl Imines in Amine Synthesis : N-tert-Butanesulfinyl imines, similar in structure to the compound , are used as intermediates in the asymmetric synthesis of amines. They are known for their versatility, including in the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and other compounds. The tert-butanesulfinyl group in these imines activates them for the addition of various nucleophiles and serves as a chiral directing group, which is then easily cleaved post-addition (Ellman, Owens, & Tang, 2002).

Analytical Chemistry

- Chiral-Phase Capillary Gas Chromatography : Compounds with structural elements similar to the compound are used in derivatization processes for amino acid analysis. Specifically, they aid in the separation of enantiomeric isomers of amino acids through capillary gas chromatography, indicating their importance in analytical chemistry (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Pharmaceutical Chemistry

- Synthesis of Antioxidative and Antimicrobial Compounds : Imines and amines derived from compounds similar to the query compound have been synthesized and tested for antioxidative and antimicrobial activities. These compounds have shown promising results against various microorganisms, indicating potential pharmaceutical applications (Yildirim, 2020).

Organic Synthesis

- Palladium-Catalyzed Tert-Butoxycarbonylation : Similar compounds are used in palladium-catalyzed tert-butoxycarbonylation reactions, essential for synthesizing fluorinated alpha-amino acids. These reactions demonstrate the compound's role in facilitating complex organic synthesis processes (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Material Science

- Innovative Ligand Design in Metal Complexes : The compound, due to its structural properties, could potentially serve as a ligand in metal complex synthesis, aiding in the development of new materials with unique properties, such as luminescent properties in lanthanide Schiff-base complexes (George et al., 2012).

特性

IUPAC Name |

tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-21-12(20-9-15(17,18)19)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXDXDDVULYFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(4-Chlorophenyl)-1-(2,2,2-trifluoroethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)

![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)

![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)

![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)

![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)

![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)